Leonurine
Overview
Description
Leonurine, also known as SCM-198 in research, is a pseudoalkaloid that has been isolated from various plants of the Lamiaceae family . It has demonstrated promising effects in reducing blood lipids and treating strokes . It can regulate a variety of functions including oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorder .
Synthesis Analysis
The synthesis of Leonurine involves the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride in the presence of DDC using 1:1 HMPT-ether as solvent . The biosynthetic pathway of Leonurine includes key reactions catalyzed by arginine decarboxylase (ADC), uridine diphosphate glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase enzymes .Molecular Structure Analysis
Leonurine has a molecular formula of C14H21N3O5 and a molecular weight of 311.33 . Its structure includes two parts, syringic acid (SA) and an arginine derivative .Chemical Reactions Analysis
The biosynthetic pathway of Leonurine involves key reactions catalyzed by arginine decarboxylase (ADC), uridine diphosphate glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase enzymes .Physical And Chemical Properties Analysis
Leonurine has a molecular formula of C14H21N3O5 and a molecular weight of 311.33 . It is soluble in DMSO and water .Scientific Research Applications
Gynecologic Medicine to Pleiotropic Agent
Leonurine, extracted from the herb Leonurus japonicus Houtt, has been traditionally used for treating gynecological diseases. Research has expanded its potential applications to address oxidative stress, inflammation, fibrosis, apoptosis, and various metabolic disorders. This broadens our understanding of leonurine's roles in alleviating multiple pathological states, suggesting its diverse therapeutic applications beyond gynecology (Li et al., 2019).
Antidepressant Effects
Leonurine shows promising antidepressant-like effects. It has been found to alleviate depression-like behaviors in mice models by influencing monoamine neurotransmitters and inhibiting neuroinflammation. This opens avenues for considering leonurine in depression therapy (Jia et al., 2017).
Anti-inflammatory Properties
Studies have revealed leonurine's effectiveness in reducing inflammation, particularly in endothelial cells. It counters the activation of various inflammatory pathways and mediators, suggesting its potential in treating inflammatory vascular diseases (Liu et al., 2012).
Cardiovascular and Central Nervous System Diseases
Leonurine's antioxidative, anti-inflammatory, and anti-apoptotic properties position it as a promising agent for cardiovascular and central nervous system diseases. Its therapeutic potential is significant, albeit with challenges like low bioavailability and weak transmembrane ability, necessitating further research and structural modification (Huang et al., 2020).
Osteoblast Differentiation in Osteoporosis Treatment
Research indicates thatleonurine can promote the differentiation of osteoblasts from bone marrow-derived mesenchymal stem cells (BMSCs), suggesting its potential use in treating osteoporosis. This effect is mediated through the activation of autophagy via the PI3K/Akt/mTOR pathway, highlighting a novel therapeutic approach for bone-related diseases (Zhao et al., 2021).
Neuroprotective Effects in Stroke
Leonurine has demonstrated neuroprotective effects in ischemic stroke. It shows promise in mitigating stroke-induced damage by protecting against blood-brain barrier breakdown and reducing oxidative stress. This suggests its potential as a treatment for acute ischemic stroke (Zhang et al., 2017).
Cardioprotective Effects
Studies have found leonurine to exhibit cardioprotective effects, particularly following acute myocardial infarction. Its anti-apoptotic actions, mediated through the PI3K/AKT/GSK3β signaling pathway, suggest its usefulness in protecting cardiac tissue from ischemic injury (Xu et al., 2018).
Future Directions
properties
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179434 | |
Record name | Leonurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leonurine | |
CAS RN |
24697-74-3 | |
Record name | Leonurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leonurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leonurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24697-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEONURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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